
8-Ethyl-4-hydroxyquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-4-hydroxyquinoline-3-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 4th position, and a carbohydrazide group at the 3rd position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 8-ethylquinoline.
Hydroxylation: The 8-ethylquinoline undergoes hydroxylation to introduce a hydroxyl group at the 4th position.
Carbohydrazide Formation: The hydroxylated product is then reacted with hydrazine to form the carbohydrazide group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-4-hydroxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-Ethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and carbohydrazide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Lacks the ethyl and carbohydrazide groups.
4-Hydroxyquinoline-3-carbohydrazide: Lacks the ethyl group.
8-Ethylquinoline: Lacks the hydroxyl and carbohydrazide groups.
Uniqueness
8-Ethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to the combination of the ethyl, hydroxyl, and carbohydrazide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
8-ethyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-2-7-4-3-5-8-10(7)14-6-9(11(8)16)12(17)15-13/h3-6H,2,13H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
AQARYCSAYFTBQG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




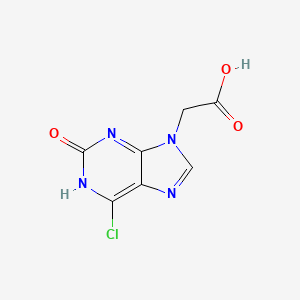


![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

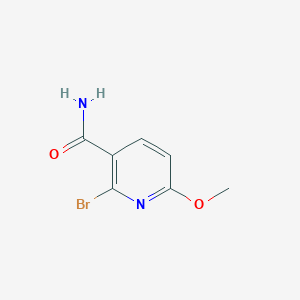
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
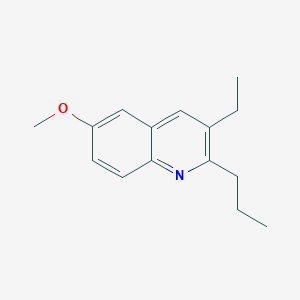
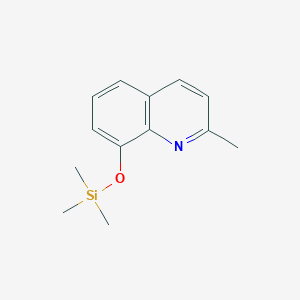
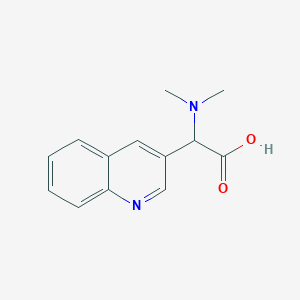
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-](/img/structure/B11878830.png)

